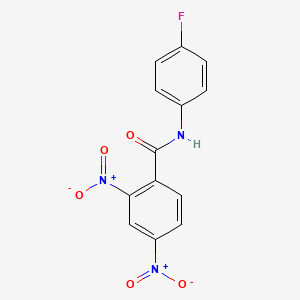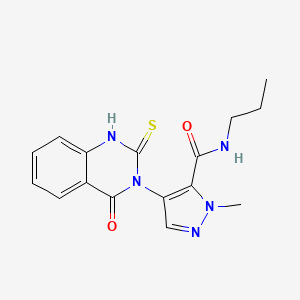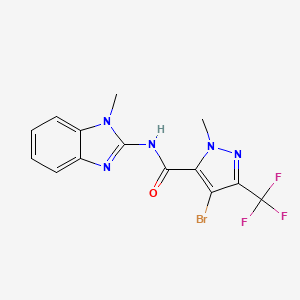![molecular formula C18H17N3O4 B10959998 2-[4-(diethylamino)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10959998.png)
2-[4-(diethylamino)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(diethylamino)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a nitro-substituted isoindole-dione structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diethylamino)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of a precursor isoindole compound followed by the introduction of the diethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high efficiency. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diethylamino)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to a variety of functionalized isoindole compounds.
Scientific Research Applications
2-[4-(diethylamino)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(diethylamino)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and nitro groups play a crucial role in its reactivity and binding affinity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(dimethylamino)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione
- 2-[4-(diethylamino)phenyl]-4-amino-1H-isoindole-1,3(2H)-dione
- 2-[4-(diethylamino)phenyl]-4-nitro-1H-pyrrole-1,3(2H)-dione
Uniqueness
2-[4-(diethylamino)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C18H17N3O4/c1-3-19(4-2)12-8-10-13(11-9-12)20-17(22)14-6-5-7-15(21(24)25)16(14)18(20)23/h5-11H,3-4H2,1-2H3 |
InChI Key |
YRDASXPJPCWOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10959916.png)
![1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10959926.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-(4-chlorophenyl)-3-methyl-N-(prop-2-en-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10959936.png)


![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10959966.png)

![N-(morpholin-4-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959980.png)

![N-(4-methoxyphenyl)-4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B10959991.png)
![(1E)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)ethanimidamide](/img/structure/B10959992.png)
![13-(difluoromethyl)-11-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960004.png)
![(4Z)-4-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10960013.png)
